molecular formula C13H8ClFN2O2S2 B2682060 4-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzene-1-sulfonamide CAS No. 954654-56-9

4-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzene-1-sulfonamide

Cat. No.: B2682060
CAS No.: 954654-56-9
M. Wt: 342.79
InChI Key: GXSZDGMLIZJOMF-UHFFFAOYSA-N
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Description

4-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzene-1-sulfonamide is a complex organic compound that belongs to the class of benzothiazole derivatives These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzene-1-sulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and sulfonamide formation reactions, often using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boron reagents under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzothiazole derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

4-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The benzothiazole core can interact with enzymes and receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzene-1-sulfonamide is unique due to the combination of its benzothiazole core and the specific chloro and fluoro substituents. This combination enhances its reactivity and potential biological activities, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

4-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFN2O2S2/c14-8-4-6-9(7-5-8)21(18,19)17-13-16-12-10(15)2-1-3-11(12)20-13/h1-7H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXSZDGMLIZJOMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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